Cas no 141848-60-4 (6-(Bromomethyl)-2-methylquinoline)

6-(Bromomethyl)-2-methylquinoline is a brominated quinoline derivative commonly employed as a versatile intermediate in organic synthesis and pharmaceutical research. The bromomethyl group at the 6-position enhances its reactivity, facilitating nucleophilic substitution reactions, while the 2-methylquinoline scaffold provides structural stability. This compound is particularly valuable in the synthesis of more complex heterocyclic systems and functionalized quinoline derivatives, which are of interest in medicinal chemistry and materials science. Its well-defined reactivity profile and high purity make it suitable for precise synthetic applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture and potential lability of the bromomethyl moiety.
6-(Bromomethyl)-2-methylquinoline structure
141848-60-4 structure
Product Name:6-(Bromomethyl)-2-methylquinoline
CAS No:141848-60-4
MF:C11H10BrN
MW:236.107801914215
MDL:MFCD06658974
CID:101392
PubChem ID:2795480
Update Time:2025-05-24

6-(Bromomethyl)-2-methylquinoline Chemical and Physical Properties

Names and Identifiers

    • 6-(Bromomethyl)-2-methylquinoline
    • Quinoline,6-(bromomethyl)-2-methyl-
    • (2-methylquinolin-6-yl)methylbromide
    • W-205564
    • SB71620
    • OTZHQYZZYJSBOK-UHFFFAOYSA-N
    • DTXSID80383702
    • SCHEMBL1206321
    • 6-(Bromomethyl);-2-methylquinoline
    • 6-bromomethyl-2-methyl Quinoline
    • DS-16291
    • EN300-1915400
    • 141848-60-4
    • AKOS022180448
    • MFCD06658974
    • O11501
    • MDL: MFCD06658974
    • Inchi: 1S/C11H10BrN/c1-8-2-4-10-6-9(7-12)3-5-11(10)13-8/h2-6H,7H2,1H3
    • InChI Key: OTZHQYZZYJSBOK-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC2C(=CC=C(C)N=2)C=1

Computed Properties

  • Exact Mass: 235.00000
  • Monoisotopic Mass: 234.99966g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89000
  • LogP: 3.43810

6-(Bromomethyl)-2-methylquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-(Bromomethyl)-2-methylquinoline Pricemore >>

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6-(Bromomethyl)-2-methylquinoline Suppliers

Amadis Chemical Company Limited
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(CAS:141848-60-4)6-(Bromomethyl)-2-methylquinoline
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Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:52
Price ($):156.0/312.0/582.0
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6-(Bromomethyl)-2-methylquinoline Related Literature

Additional information on 6-(Bromomethyl)-2-methylquinoline

Introduction to 6-(Bromomethyl)-2-methylquinoline (CAS No. 141848-60-4)

6-(Bromomethyl)-2-methylquinoline, with the chemical formula C10H10BBrN, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their broad spectrum of biological activities. The presence of both a bromomethyl group and a methyl substituent on the quinoline core makes it a versatile building block for synthesizing more complex molecules.

The CAS No. 141848-60-4 uniquely identifies this compound in scientific literature and industrial applications, ensuring precise referencing and handling. As a research chemical, 6-(Bromomethyl)-2-methylquinoline has garnered attention due to its utility in constructing pharmacophores that exhibit antimicrobial, antiviral, and anticancer properties. The bromomethyl functionality allows for further derivatization through nucleophilic addition reactions, enabling the creation of diverse molecular architectures.

In recent years, the development of novel therapeutic agents has relied heavily on quinoline derivatives. For instance, studies have demonstrated the potential of 6-(Bromomethyl)-2-methylquinoline in generating compounds that target specific enzymatic pathways involved in disease progression. Researchers have leveraged its structural framework to design molecules with enhanced binding affinity and reduced toxicity compared to parent compounds.

One notable application of this compound is in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The bromomethyl group serves as a reactive handle for attaching pharmacophoric elements that interact with protein targets. Recent publications highlight its role in developing small-molecule inhibitors that disrupt aberrant signaling pathways in tumor cells, showcasing its importance in oncology research.

The methyl substituent at the 2-position of the quinoline ring influences the electronic properties of the molecule, affecting its reactivity and biological activity. This modification can fine-tune electronic distributions, making it easier to introduce additional functional groups without compromising stability. Such flexibility is invaluable in medicinal chemistry, where subtle structural changes can significantly alter a compound's therapeutic profile.

Advances in synthetic methodologies have further expanded the utility of 6-(Bromomethyl)-2-methylquinoline. Modern techniques, such as palladium-catalyzed cross-coupling reactions, allow for efficient introduction of aryl or heteroaryl groups at various positions on the quinoline scaffold. These methods have enabled the rapid construction of libraries of derivatives for high-throughput screening, accelerating the discovery process for new drug candidates.

The compound's relevance extends beyond pharmaceuticals into agrochemical research. Quinoline derivatives are known to possess insecticidal and fungicidal properties, making them attractive for developing novel crop protection agents. Researchers have utilized 6-(Bromomethyl)-2-methylquinoline as a precursor to synthesize compounds that exhibit potent activity against resistant pest strains while maintaining environmental safety profiles.

In conclusion, 6-(Bromomethyl)-2-methylquinoline (CAS No. 141848-60-4) represents a cornerstone in modern synthetic chemistry and drug discovery. Its unique structural features and reactivity make it indispensable for designing molecules with therapeutic potential across multiple disease areas. As scientific understanding evolves, continued exploration of this compound will undoubtedly yield innovative solutions in medicine and agriculture.

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Amadis Chemical Company Limited
(CAS:141848-60-4)6-(Bromomethyl)-2-methylquinoline
A1059758
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):156.0/312.0/582.0
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